1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride
Overview
Description
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is also known by its synonym, 1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of pyrrolidine with isopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form . Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: The compound is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride can be compared with other similar compounds, such as:
- 1-Methyl-pyrrolidin-3-ylamine dihydrochloride
- 1-Ethyl-pyrrolidin-3-ylamine dihydrochloride
- 1-Propyl-pyrrolidin-3-ylamine dihydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific isopropyl group, which imparts distinct chemical and biological properties .
Biological Activity
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride (IPPH), with the molecular formula CHN·2HCl and CAS Number 19985-09-2, is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the modulation of central nervous system (CNS) functions. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The structure of IPPH features a pyrrolidine ring attached to an isopropyl group and an amine functional group. This configuration is crucial for its biological interactions:
- Molecular Weight : Approximately 201.14 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water, facilitating its use in various biological assays.
IPPH primarily exerts its effects through interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The compound's ability to bind selectively to neurotransmitter receptors suggests potential psychoactive properties, making it a candidate for treating neurological disorders such as depression and anxiety.
Interaction with Receptors
Research indicates that IPPH may interact with:
- Serotonin Receptors (5-HT) : Influencing mood regulation and anxiety.
- Dopamine Receptors (D2) : Affecting reward pathways and cognitive functions.
These interactions are critical for understanding the compound's therapeutic potential and possible side effects.
CNS Modulation
Preliminary studies have shown that IPPH can modulate CNS activity, which is linked to its potential as an antidepressant or anxiolytic agent. The compound's influence on mood-regulating neurotransmitters positions it as a promising candidate for further research in psychiatric treatments.
Enzyme Modulation
IPPH has also been explored for its role in modulating enzyme activity related to neurotransmitter metabolism. It has been used in enzymatic assays to study its effects on enzyme kinetics and substrate specificity, demonstrating reliable analytical measurements in biochemical research.
Applications
This compound has diverse applications across various fields:
- Medicinal Chemistry : As a building block for synthesizing pharmaceutical compounds.
- Research : Employed in studies investigating biological processes and interactions.
- Pharmacology : Potential use in drug development targeting CNS disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of IPPH:
- CNS Effects : A study highlighted IPPH's favorable pharmacokinetic profile, suggesting its potential as a CNS-active agent. The findings indicated significant effects on neurotransmitter systems that could lead to therapeutic applications in mood disorders .
- Enzymatic Activity : Research focusing on enzyme kinetics demonstrated that IPPH influences substrate specificity in reactions involving pyrrolidine-containing substrates, validating its role as a standard in analytical measurements .
- Comparative Studies : Comparative analyses with structurally similar compounds revealed that IPPH exhibits unique binding affinities that enhance its biological activity, distinguishing it from other agents within the same class .
Summary of Biological Activity
Activity Type | Description |
---|---|
CNS Modulation | Potential antidepressant/anxiolytic effects through neurotransmitter interaction. |
Enzyme Interaction | Modulates enzyme kinetics related to neurotransmitter metabolism. |
Pharmaceutical Use | Building block for drug development targeting CNS disorders. |
Properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDQXDPLUEPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672123 | |
Record name | 1-(Propan-2-yl)pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19985-09-2 | |
Record name | 1-(Propan-2-yl)pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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